5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5BrO4 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO4/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
InChI Key |
JAXZKOTVZMAKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Methylation of Hydroxybenzofuran Precursors
- The 5-hydroxy group on the benzofuran ring is methylated using dimethyl sulfate in the presence of potassium carbonate in acetone under reflux conditions for 48 hours.
- This step converts 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid into methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with good yield.
Bromination
- Bromine (Br2) is introduced to the methylated compound to selectively brominate the benzofuran ring at the 6-position, yielding methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate .
- Further bromination with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux introduces a bromomethyl group at the 2-position, producing methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate .
- Excess bromine can lead to dibrominated products but is less efficient for the target compound.
Hydrolysis to Carboxylic Acid
- The methyl ester is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, This compound , after demethylation of the methoxy group back to hydroxy if required.
Alternative Synthetic Routes
Cyclization of Salicylaldehyde Derivatives
- 5-Bromosalicylaldehyde can be reacted with ethyl chloroacetate in the presence of potassium carbonate and dry dimethylformamide (DMF) at 92–94°C for 4 hours.
- This reaction forms ethyl 5-bromo-1-benzofuran-2-carboxylate esters via cyclization.
- Subsequent hydrolysis of the ester group yields the free carboxylic acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation | Dimethyl sulfate, K2CO3, acetone, reflux 48 h | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | ~60-70 | Methylation of hydroxy group |
| Bromination (monobromo) | Br2, equimolar, room temp or reflux | Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | ~30-40 | Selective bromination at C6 position |
| Bromination (bromomethyl) | NBS, CCl4, benzoyl peroxide catalyst, reflux 8 h | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | 40-60 | Bromination at methyl side chain |
| Hydrolysis | Acidic or basic hydrolysis | This compound | Variable | Demethylation if needed |
| Cyclization from salicylaldehyde | 5-Bromosalicylaldehyde, ethyl chloroacetate, K2CO3, DMF, 92-94°C, 4 h | Ethyl 5-bromo-1-benzofuran-2-carboxylate ester | Moderate | Alternative route via cyclization |
Characterization and Analytical Data
- NMR Spectroscopy : ^1H NMR spectra confirm the substitution pattern, with characteristic aromatic proton signals and methoxy/methyl groups.
- Elemental Analysis : Carbon, hydrogen, and bromine content consistent with calculated values.
- Melting Points : Reported melting points for intermediates and final products are consistent with pure compounds.
- X-ray Crystallography : Single crystal X-ray diffraction has been used to confirm molecular structure in some intermediates.
Summary of Research Findings
- The preparation of this compound is efficiently achieved by starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, followed by methylation, selective bromination, and hydrolysis.
- Alternative methods involve cyclization of 5-bromosalicylaldehyde with haloacetates.
- The yields vary depending on the step and conditions but generally range from moderate to good.
- Purification is typically done by column chromatography and crystallization from ethanol or methanol.
- The structural integrity of the compounds is confirmed by NMR, elemental analysis, and X-ray crystallography.
This detailed synthesis overview provides a robust foundation for preparing this compound for further research or pharmaceutical application development.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom on the benzofuran ring can undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 5-position, modifying the compound's properties.
Ester Hydrolysis
The carboxylic acid group can undergo esterification or hydrolysis . Hydrolysis of related ester derivatives yields the corresponding carboxylic acid .
Electrophilic Aromatic Substitutions
The benzofuran ring system can undergo electrophilic aromatic substitutions at various positions, depending on the reaction conditions and the presence of other substituents.
Cyclization Reactions
Benzofuran derivatives can be synthesized through cyclization reactions. For example, 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives can be prepared through a one-pot three-step procedure involving Williamson ether synthesis, hydrolysis, and intramolecular electrophilic cyclization .
Redox Reactions
The hydroxyl group and the benzofuran ring can participate in redox reactions depending on the reaction conditions.
Condensation Reactions
The synthesis of benzofuran derivatives can involve condensation reactions. For example, methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate can be condensed with appropriate amines .
Halogenation
Halogen derivatives of benzofuran carboxylic acids can be synthesized using starting materials like 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid .
Cascade Cyclization
An efficient cascade cyclization strategy can be employed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives .
Reaction Mechanism
The formation of benzofuran rings involves mechanisms such as base-mediated ester hydrolysis and intramolecular condensation .
Spectroscopic Characterization
The structural integrity of benzofuran derivatives can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared Spectroscopy and Mass Spectrometry .
14.影響因素 (Factors Influencing Reactions)
Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for maximizing efficiency in the synthesis of benzofuran derivatives. The use of continuous flow reactors and microwave-assisted synthesis can also optimize reaction conditions and improve yields.
Scientific Research Applications
5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related benzofuran derivatives, emphasizing substituent effects, synthesis, and applications.
Structural and Functional Group Variations
Crystallographic and Physicochemical Properties
- Planarity and Packing : The benzofuran ring in 5-bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran is nearly planar (mean deviation: 0.010 Å), with dihedral angles of 77.37° between the benzofuran and aryl rings. Halogen bonding (Br⋯O) and π-π interactions stabilize the crystal lattice .
- Melting Points : Derivatives like 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibit high melting points (438–439 K), attributed to strong intermolecular forces .
- Solubility : Methoxy and carboxylic acid groups improve aqueous solubility, whereas methyl and phenyl groups enhance lipid solubility .
Biological Activity
5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid is a compound of growing interest in pharmacological research due to its diverse biological activities. This article will detail its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound this compound features a benzofuran core with a bromine atom and a hydroxyl group that contribute to its biological activity. Its molecular formula is C_10H_7BrO_4, and it has been synthesized as part of broader research into benzofuran derivatives known for their pharmacological potential.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study evaluated several benzofuran derivatives for their antimicrobial activity, revealing that compounds with bromine substitutions often exhibited enhanced potency compared to their non-brominated counterparts .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.12 µg/mL | Moderate |
| Escherichia coli | 6.25 µg/mL | Moderate |
| Mycobacterium tuberculosis | <0.60 µM | High |
The above table summarizes findings from studies on the compound's effectiveness against various pathogens, highlighting its potential as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that benzofuran derivatives can induce cytotoxicity in cancer cell lines such as A549 (lung cancer) and ME-180 (cervical cancer). The mechanism of action is believed to involve the disruption of cellular proliferation pathways .
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on various benzofuran derivatives showed that those containing hydroxyl groups at specific positions exhibited increased antiproliferative activity. For example, the presence of the hydroxyl group at the C-3 position significantly enhanced the cytotoxic effects against A549 cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that benzofuran derivatives can inhibit the 5-lipoxygenase enzyme, which plays a crucial role in the synthesis of leukotrienes—mediators involved in inflammatory responses . This inhibition can potentially alleviate conditions such as asthma and allergic reactions.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-hydroxy-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a benzofuran precursor followed by hydroxylation and carboxylation. For brominated benzofurans, Pd-catalyzed C–H activation or electrophilic substitution (e.g., using NBS) are common . Key parameters include:
- Temperature : 80–120°C for cyclization steps.
- Catalysts : Pd(OAc)₂ for coupling reactions; H₂SO₄ for carboxylation.
- Solvents : DMF or THF for polar intermediates.
Optimization : Use TLC or HPLC to monitor intermediate purity . Adjust stoichiometry of brominating agents (e.g., Br₂ or NBS) to minimize di-substitution byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns. The bromine atom deshields adjacent protons (δ 7.2–7.8 ppm for aromatic H) .
- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (theoretical ~271.06 g/mol for C₉H₅BrO₄) .
Q. How can initial purity be assessed, and what solvents are suitable for crystallization?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~12–15 minutes .
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield needle-like crystals. Monitor mp (e.g., 257–260°C for analogous bromobenzofurans) .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or integration) be resolved?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ to observe exchangeable -OH protons.
- 2D NMR : COSY and HSQC clarify coupling patterns and assign quaternary carbons adjacent to Br .
- Variable Temperature NMR : Resolve overlapping peaks caused by rotational isomerism in the carboxylic acid group .
Q. What crystallographic strategies confirm the molecular structure and resolve disorder in the crystal lattice?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Software : Refine with SHELXL (space group P2₁/c for monoclinic systems) .
- Disorder Handling : Apply PART and ISOR commands in SHELXL to model split positions . Example unit cell parameters (analogous compound): a = 8.52 Å, b = 12.34 Å, c = 7.89 Å .
Q. How can computational modeling predict reactivity or regioselectivity in downstream derivatization?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The C5-Br site shows higher electrophilicity for nucleophilic substitution .
- Docking Studies : Screen for hydrogen bonding between the carboxylic acid group and biological targets (e.g., enzymes) using AutoDock Vina .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
